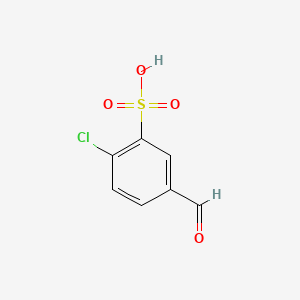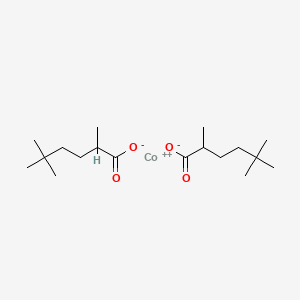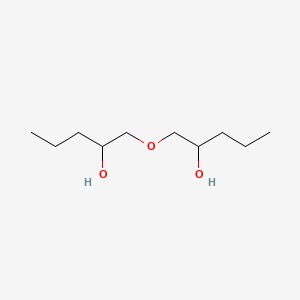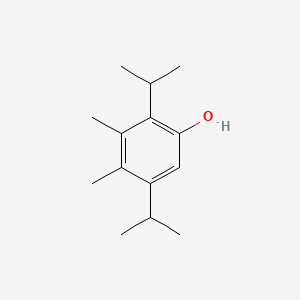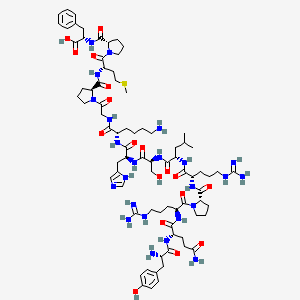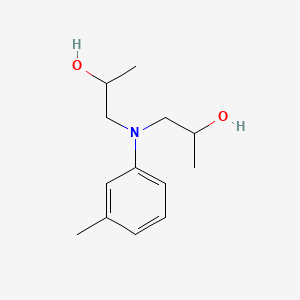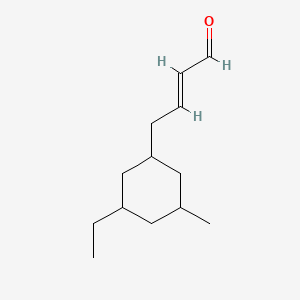![molecular formula C15H10N2 B12653608 5H-Benzo[f]pyrido[4,3-b]indole CAS No. 149429-23-2](/img/structure/B12653608.png)
5H-Benzo[f]pyrido[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-ベンゾ[f]ピリド[4,3-b]インドール: は、複素環式芳香族アミン類に属する有機化合物です。ベンゼン環、ピリジン環、およびインドール環からなる縮合環系を特徴としています。
2. 製法
合成経路および反応条件: 5H-ベンゾ[f]ピリド[4,3-b]インドールの合成は、通常、インドール環系の構築に続き、ベンゼン環とピリジン環の縮合によって行われます。 一般的な方法の1つは、フィッシャーインドール合成であり、これは酸性条件下でフェニルヒドラジンとケトンを反応させてインドール環を形成する反応です 。その後の工程には、ベンゼン環とピリジン環の環化および縮合が含まれており、これにより合成が完了します。
工業的製造方法: 5H-ベンゾ[f]ピリド[4,3-b]インドールの工業的製造は、高収率と高純度を実現するために、大規模なフィッシャーインドール合成または他の触媒反応を含む場合があります。 パラジウムまたは銅などの触媒をカップリング反応に用いると、合成の効率を向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[f]pyrido[4,3-b]indole typically involves the construction of the indole ring system followed by the fusion of the benzene and pyridine rings. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent steps involve the cyclization and fusion of the benzene and pyridine rings to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods to ensure high yield and purity. The use of catalysts such as palladium or copper in coupling reactions can enhance the efficiency of the synthesis .
化学反応の分析
反応の種類: 5H-ベンゾ[f]ピリド[4,3-b]インドールは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて酸化することで、対応する酸化誘導体に変換することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができ、この化合物の還元型を生成します。
一般的な試薬および条件:
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素ガス、パラジウム触媒。
置換: ハロゲン(塩素、臭素)、ニトロ化剤(硝酸)。
生成される主な生成物:
酸化: カルボン酸またはケトンなどの官能基を持つ酸化誘導体。
還元: 水素化された芳香環を持つ還元型。
置換: ハロゲン化またはニトロ化誘導体.
科学的研究の応用
化学: 5H-ベンゾ[f]ピリド[4,3-b]インドールは、さまざまな有機化合物の合成における構成要素として使用されます。 この化合物の独自の構造は、有機発光ダイオード(OLED)や有機太陽電池などの有機エレクトロニクス用の新規材料の開発において貴重なものです .
生物学および医学: 医薬品化学において、5H-ベンゾ[f]ピリド[4,3-b]インドール誘導体は、治療薬として潜在的な可能性を示しています。それらは、抗がん、抗ウイルス、および抗菌活性など、さまざまな生物活性を示しています。 さまざまな疾患の治療のための薬物候補としての潜在性を探索するための研究が進行中です .
産業: この化合物は、染料、顔料、およびその他の特殊化学品の製造に使用されます。 この化合物の独自の電子特性は、半導体や導電性ポリマーの開発など、電子産業における用途に適しています .
作用機序
5H-ベンゾ[f]ピリド[4,3-b]インドールとその誘導体の作用機序には、生物系における特定の分子標的との相互作用が含まれます。これらの相互作用は、さまざまな細胞経路の調節につながる可能性があります。 たとえば、一部の誘導体は、チューブリンの重合を阻害することが示されており、微小管ネットワークを破壊し、癌細胞の細胞周期停止およびアポトーシスにつながります 。 この化合物のDNAやタンパク質との相互作用能力も、その生物活性の要因となっています .
類似化合物との比較
類似化合物:
5H-ピリド[3,2-b]インドール: 同様の縮合環系を持つ別の複素環式芳香族アミン.
9-アリール-5H-ピリド[4,3-b]インドール: チューブリンの重合を阻害する能力により、抗腫瘍活性を示す可能性のある誘導体.
5H-ピリド[2’,1’2,3]イミダゾ[4,5-b]インドール: 有機エレクトロニクスで使用される蛍光特性を持つ化合物.
独自性: 5H-ベンゾ[f]ピリド[4,3-b]インドールは、ベンゼン環、ピリジン環、およびインドール環系の独自な組み合わせにより際立っています。 この構造は、さまざまな科学および産業における用途で価値のある、独自の電子および生物学的特性を付与します .
特性
CAS番号 |
149429-23-2 |
|---|---|
分子式 |
C15H10N2 |
分子量 |
218.25 g/mol |
IUPAC名 |
13,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaene |
InChI |
InChI=1S/C15H10N2/c1-2-4-11-8-15-12(7-10(11)3-1)13-9-16-6-5-14(13)17-15/h1-9,17H |
InChIキー |
RNBUSQIJEUKMMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


